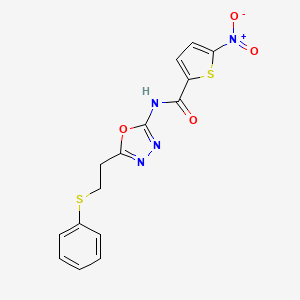

5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-nitro-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4S2/c20-14(11-6-7-13(25-11)19(21)22)16-15-18-17-12(23-15)8-9-24-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMVFJQJXHSCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric and sulfuric acids.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.

Coupling Reactions: The final step involves coupling the synthesized oxadiazole and thiophene derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Coupling: Catalysts like palladium or copper, ligands, and bases.

Major Products

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiophene or oxadiazole derivatives.

Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. One study demonstrated that oxadiazole derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study highlighted the potential of oxadiazole derivatives to inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could be developed further as a therapeutic agent for inflammatory diseases .

| Property | Value |

|---|---|

| Antimicrobial MIC | Low μM range |

| Anti-inflammatory IC50 | TBD |

Materials Science Applications

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The incorporation of this compound into organic photovoltaic cells has shown enhanced charge transport characteristics. Studies have reported improved efficiency in devices utilizing this compound as a donor material in bulk heterojunction solar cells .

Sensors

Another promising application is in the development of chemical sensors. The compound's ability to undergo specific interactions with target analytes makes it an attractive candidate for sensor technology. Research indicates that thiophene-based compounds can be engineered to selectively detect various gases or biomolecules, potentially leading to advancements in environmental monitoring and medical diagnostics .

Agricultural Chemistry Applications

Herbicide Development

this compound has been explored as a lead compound for developing new herbicides. Its structural characteristics allow for modifications that enhance herbicidal activity against common agricultural weeds. Preliminary studies suggest that certain derivatives exhibit effective weed suppression while being environmentally safe .

| Application Area | Potential Benefits |

|---|---|

| Herbicide Development | Effective weed suppression |

| Environmental Safety | Lower toxicity profiles |

Case Studies

- Antimicrobial Efficacy Study : A series of oxadiazole derivatives were synthesized and tested against multiple bacterial strains. Results indicated that modifications at the phenylthio group significantly enhanced antimicrobial activity.

- Organic Photovoltaics Research : A collaborative study demonstrated that incorporating thiophene-based compounds into solar cells improved energy conversion efficiency by up to 20% compared to traditional materials.

- Herbicidal Activity Trials : Field trials conducted with modified versions of the compound showed a reduction in weed biomass by over 50% compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene and oxadiazole rings may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Core Heterocyclic Variations

- N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, CAS: 954010-93-6): Structure: Replaces the 1,3,4-oxadiazole with a thiazole ring and a 3,4-difluorophenyl substituent. Synthesis: Derived from 2-amino-4-(3,4-difluorophenyl)thiazole and 5-nitrothiophene-2-carboxylic acid (). Key Difference: The thiazole core may enhance antibacterial activity compared to oxadiazoles due to increased electron-withdrawing effects.

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS: 921122-86-3) :

Substituent Effects on Bioactivity and Stability

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :

N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :

Thiourea and Urea Derivatives

Compounds like N′-5-tetrazolyl-N-arylthioureas () and N-5-tetrazolyl-N′-aroylureas () exhibit plant growth-regulating activity. While structurally distinct (tetrazole vs.

Data Tables: Comparative Analysis

| Compound Name | Core Heterocycle | Substituent | Molecular Formula | Molecular Weight (g/mol) | Purity/Activity Notes |

|---|---|---|---|---|---|

| Target Compound | 1,3,4-Oxadiazole | 2-(Phenylthio)ethyl | C₁₆H₁₃N₃O₄S₂ | 399.43 | Not reported |

| N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide | Thiazole | 3,4-Difluorophenyl | C₁₄H₈F₂N₃O₃S₂ | 376.36 | Antibacterial activity |

| N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | 1,3,4-Oxadiazole | 4-Methoxyphenyl | C₁₅H₁₂N₄O₅S | 384.35 | Improved solubility |

| N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide | Thiazole | 3-Methoxy-4-(trifluoromethyl)phenyl | C₁₆H₁₀F₃N₃O₄S₂ | 453.39 | 42% purity (LCMS) |

| N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide | Thiazole | 3,5-Difluorophenyl | C₁₄H₇F₂N₃O₃S₂ | 375.35 | 99.05% purity (LCMS) |

Biological Activity

5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, with the CAS number 923435-42-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 376.4 g/mol. The structure includes a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 923435-42-1 |

Antioxidant Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated for their ability to scavenge free radicals and protect against oxidative stress. The presence of electron-withdrawing groups (EWGs) enhances their antioxidant capacity, making them promising candidates for therapeutic applications in oxidative stress-related diseases .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases like Alzheimer's. The oxadiazole scaffold has shown potential in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, related compounds demonstrated IC50 values as low as 0.052 μM for AChE inhibition, suggesting that modifications to the oxadiazole structure can significantly enhance cholinergic activity .

Antiviral Activity

The compound's structural analogs have been investigated for antiviral properties, particularly against dengue virus polymerase. High-throughput screening revealed that certain derivatives possess potent inhibitory effects on viral replication in vitro. These findings indicate that the oxadiazole framework may be a valuable scaffold for developing antiviral agents .

Case Studies

- Antioxidant Activity Evaluation : A study synthesized several derivatives of oxadiazoles and evaluated their antioxidant activities using DPPH and ABTS assays. The results showed that specific substitutions on the phenyl ring significantly improved the radical scavenging ability of the compounds .

- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of oxadiazole derivatives in models of neurodegeneration. Compounds exhibiting dual inhibition of AChE and BChE were found to mitigate neuronal damage in vitro, highlighting their therapeutic potential in Alzheimer's disease .

- Antiviral Screening : A series of oxadiazole derivatives were screened for their antiviral activity against dengue virus. The most promising candidates inhibited viral polymerase effectively and showed low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic protocols for 5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids under reflux with POCl₃ . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalyst selection : Lewis acids like Al₂O₃ under microwave irradiation reduce reaction time .

- pH control : Adjusting pH to 8–9 during precipitation minimizes byproducts .

Yield improvements (>70%) are achievable via recrystallization from DMSO/water mixtures (2:1 ratio) .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns on the oxadiazole and thiophene rings. For example, the nitro group (-NO₂) at position 5 on the thiophene ring produces distinct deshielding effects .

- FT-IR : Key peaks include C=O stretching (~1680 cm⁻¹) and N-O nitro group vibrations (~1520 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from variations in assay conditions or conformational flexibility. Strategies include:

- Molecular docking : Simulate binding modes with target proteins (e.g., kinases) using software like AutoDock Vina to identify critical interactions (e.g., hydrogen bonding with the oxadiazole ring) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize experimentally testable hypotheses .

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Frija et al., 2019) to identify confounding variables like solvent polarity .

Q. What experimental designs are recommended to investigate the compound’s mechanism of action in multidrug-resistant bacterial strains?

Methodological Answer:

- Time-kill assays : Measure bactericidal activity at 2× and 4× MIC over 24 hours, comparing against controls (e.g., ciprofloxacin) .

- Resistance induction studies : Serial passaging in sub-inhibitory concentrations to assess mutation frequency .

- Synergy testing : Combine with β-lactam antibiotics using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Q. How can the compound’s reactivity with biomimetic membranes inform its pharmacokinetic properties?

Methodological Answer:

- Liposome binding assays : Use fluorescence quenching to quantify partitioning into phosphatidylcholine membranes .

- PAMPA (Parallel Artificial Membrane Permeability Assay) : Predict intestinal absorption by measuring permeability at pH 6.5 and 7.4 .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous versus organic solvents?

Methodological Answer: Discrepancies often stem from polymorphic forms or aggregation. Resolve via:

- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions (e.g., >100 nm particles) .

- X-ray crystallography : Compare crystal structures to identify polymorph-specific solubility profiles .

- Co-solvent screening : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility without precipitation .

Q. Why does the compound exhibit variable inhibition potency against COX-2 in different assay formats?

Methodological Answer: Assay format (e.g., cell-free vs. cell-based) influences results due to:

- Membrane permeability : Cell-based assays require passive diffusion, which may limit intracellular concentration .

- Redox interference : Nitro groups may react with reducing agents (e.g., DTT) in cell-free systems, altering activity .

Validation approach : Use orthogonal assays (e.g., SPR for binding affinity and Western blot for protein expression) .

Methodological Best Practices

Q. What quality control measures ensure batch-to-batch consistency in synthesized batches?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core modifications : Replace the phenylthioethyl group with bioisosteres (e.g., benzylthio) to assess steric effects .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., nitro group’s role in electron withdrawal) .

- In silico ADMET : Predict toxicity with ProTox-II before synthesizing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.